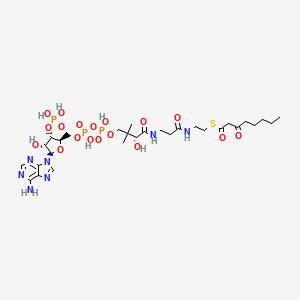

3-Oxooctanoyl-CoA

描述

属性

分子式 |

C29H48N7O18P3S |

|---|---|

分子量 |

907.7 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxooctanethioate |

InChI |

InChI=1S/C29H48N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-16,18,22-24,28,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,22-,23-,24+,28-/m1/s1 |

InChI 键 |

WPIVBCGRGVNDDT-CECATXLMSA-N |

SMILES |

CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

手性 SMILES |

CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxooctanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctanoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway, a central metabolic process for energy production from lipids. The synthesis of this β-ketoacyl-CoA is the culmination of the initial three steps of the β-oxidation spiral, involving a series of enzymatic reactions that systematically shorten long-chain fatty acids. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the enzymatic reactions, kinetic parameters, and regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the key enzymes involved and presents visual representations of the pathway and its regulation to facilitate a deeper understanding for researchers and professionals in drug development.

The Core Synthesis Pathway of this compound

The synthesis of this compound from longer-chain fatty acids, such as octanoyl-CoA, occurs within the mitochondrial matrix and involves a four-step enzymatic cycle known as β-oxidation.[1][2] For the purposes of this guide, we will consider the conversion of octanoyl-CoA to hexanoyl-CoA, which generates this compound as the key intermediate that is subsequently cleaved. The four enzymes that catalyze this process are acyl-CoA dehydrogenase, enoyl-CoA hydratase, β-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[3]

Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase

The first step in the β-oxidation of octanoyl-CoA is the introduction of a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA chain. This reaction is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a prosthetic group.[4][5] The reaction yields a trans-Δ²-enoyl-CoA, in this case, trans-Δ²-octenoyl-CoA, and FADH₂.

-

Enzyme: Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

-

Substrate: Octanoyl-CoA

-

Product: trans-Δ²-Octenoyl-CoA

-

Cofactor: FAD (reduced to FADH₂)

Step 2: Hydration by Enoyl-CoA Hydratase

The trans-Δ²-octenoyl-CoA formed in the previous step is then hydrated by the enzyme enoyl-CoA hydratase (also known as crotonase). This enzyme stereospecifically adds a molecule of water across the double bond, resulting in the formation of L-3-hydroxyoctanoyl-CoA.

-

Enzyme: Enoyl-CoA Hydratase (Crotonase)

-

Substrate: trans-Δ²-Octenoyl-CoA

-

Product: L-3-Hydroxyoctanoyl-CoA

Step 3: Dehydrogenation by β-Hydroxyacyl-CoA Dehydrogenase

The L-3-hydroxyoctanoyl-CoA is subsequently oxidized to this compound by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This reaction utilizes nicotinamide adenine dinucleotide (NAD⁺) as the electron acceptor, which is reduced to NADH.

-

Enzyme: L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

-

Substrate: L-3-Hydroxyoctanoyl-CoA

-

Product: this compound

-

Cofactor: NAD⁺ (reduced to NADH)

Step 4: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase

The final step of the β-oxidation cycle involves the cleavage of this compound by the enzyme 3-ketoacyl-CoA thiolase. This reaction, termed thiolysis, utilizes a molecule of free coenzyme A (CoASH) to break the bond between the α and β carbons. The products of this reaction are a two-carbon shorter acyl-CoA (hexanoyl-CoA) and a molecule of acetyl-CoA. The hexanoyl-CoA can then re-enter the β-oxidation spiral for further degradation.

-

Enzyme: 3-Ketoacyl-CoA Thiolase

-

Substrate: this compound and CoASH

-

Products: Hexanoyl-CoA and Acetyl-CoA

Quantitative Data

The efficiency and rate of this compound synthesis are determined by the kinetic properties of the involved enzymes and the concentrations of substrates and products.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the enzymes involved in the conversion of octanoyl-CoA and its derivatives. It is important to note that kinetic parameters can vary depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~5 | - | |

| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 20-30 | 1300 | |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Keto-C8-CoA | ~5 | - | |

| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA (C4) | 50 | - |

Intermediates and Flux Rates

The concentrations of β-oxidation intermediates and the overall flux through the pathway are tightly regulated and can vary significantly with the metabolic state of the cell.

| Parameter | Condition | Value | Source |

| Mitochondrial Acyl-CoA Concentrations | |||

| Acetyl-CoA | Rat Liver Mitochondria | 50-100 nmol/g wet weight | |

| Long-chain acyl-CoA | Rat Liver Mitochondria | Not detectable accumulation of intermediates | |

| β-Oxidation Flux | |||

| Palmitate Oxidation | Pig Liver Homogenates (24h old, suckled) | ~1.5 nmol/min/mg protein | |

| Palmitate Oxidation | Pig Liver Homogenates (24h old, unfed) | ~1.0 nmol/min/mg protein |

Experimental Protocols

Accurate measurement of the enzymatic activities and the overall flux of the this compound synthesis pathway is crucial for research and drug development.

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.6)

-

Octanoyl-CoA solution (1 mM)

-

Ferricenium hexafluorophosphate solution (1 mM)

-

Mitochondrial extract or purified MCAD enzyme

-

Spectrophotometer capable of measuring absorbance at 308 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, and ferricenium hexafluorophosphate in a cuvette.

-

Add the mitochondrial extract or purified enzyme to the reaction mixture and incubate for 2-3 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding the octanoyl-CoA solution.

-

Immediately monitor the decrease in absorbance at 308 nm over time.

-

The rate of ferricenium reduction is proportional to the MCAD activity. The molar extinction coefficient for ferricenium is required for calculating the specific activity.

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This assay measures the hydration of crotonyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the substrate.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Crotonyl-CoA solution (0.1 mM)

-

Mitochondrial extract or purified enoyl-CoA hydratase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer in a cuvette.

-

Add the mitochondrial extract or purified enzyme.

-

Initiate the reaction by adding crotonyl-CoA.

-

Monitor the decrease in absorbance at 263 nm at 25°C.

-

Calculate the enzyme activity using the molar extinction coefficient of crotonyl-CoA.

β-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.3)

-

S-Acetoacetyl-CoA solution (5.4 mM)

-

NADH solution (6.4 mM)

-

Mitochondrial extract or purified HADH

-

Spectrophotometer

Procedure:

-

In a cuvette, mix the potassium phosphate buffer, S-Acetoacetyl-CoA solution, and NADH solution.

-

Equilibrate the mixture to 37°C.

-

Add the enzyme solution to start the reaction.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

The rate of NADH oxidation is proportional to the HADH activity. The molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) is used to calculate the specific activity.

3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

This assay measures the release of CoASH, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

KCl (40 mM)

-

Acetyl-CoA (1 mg/mL)

-

Acetoacetyl-CoA (or another suitable 3-ketoacyl-CoA)

-

DTNB solution (10 mM)

-

Mitochondrial extract or purified 3-ketoacyl-CoA thiolase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, KCl, and acetyl-CoA.

-

Add the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add the DTNB solution.

-

Measure the absorbance at 412 nm.

-

The amount of CoASH released is determined from a standard curve and is proportional to the thiolase activity.

Measurement of β-Oxidation Flux using Radiolabeled Substrates

This method provides a measure of the overall pathway flux by tracking the conversion of a radiolabeled fatty acid into acid-soluble metabolites.

Materials:

-

[1-¹⁴C]Palmitic acid or another ¹⁴C-labeled fatty acid

-

Bovine serum albumin (BSA)

-

Cell culture medium (e.g., M199)

-

Isolated mitochondria or intact cells (e.g., hepatocytes)

-

Perchloric acid (1 M)

-

Scintillation fluid and counter

Procedure:

-

Prepare a solution of the ¹⁴C-labeled fatty acid complexed with BSA.

-

Incubate isolated mitochondria or intact cells with the radiolabeled substrate in a suitable buffer or medium at 37°C.

-

After a defined incubation time, stop the reaction by adding perchloric acid. This will precipitate proteins and larger molecules, while the smaller, acid-soluble metabolites (including acetyl-CoA and other short-chain acyl-CoAs) remain in the supernatant.

-

Centrifuge the samples to pellet the precipitate.

-

Transfer a known volume of the supernatant to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

The amount of radioactivity in the acid-soluble fraction is a measure of the β-oxidation flux.

Visualization of Pathways and Workflows

Core Synthesis Pathway of this compound

Caption: The four enzymatic steps in the β-oxidation of octanoyl-CoA.

Regulatory Signaling Pathways

Caption: Key signaling pathways regulating fatty acid β-oxidation.

Experimental Workflow for Measuring β-Oxidation Flux

Caption: Workflow for measuring β-oxidation flux with radiolabeled substrates.

Conclusion

The synthesis of this compound is a pivotal point in the catabolism of fatty acids, representing the product of the first three enzymatic steps of β-oxidation before the final thiolytic cleavage. A thorough understanding of this pathway, including its kinetics and regulation, is essential for researchers investigating metabolic diseases such as fatty acid oxidation disorders, type 2 diabetes, and non-alcoholic fatty liver disease. The detailed experimental protocols provided in this guide offer a practical resource for scientists aiming to study this pathway in detail. Furthermore, the visual representations of the biochemical and signaling pathways serve as valuable tools for conceptualizing the intricate network that governs fatty acid metabolism. For professionals in drug development, targeting the enzymes involved in this compound synthesis presents opportunities for therapeutic intervention in a range of metabolic disorders. Continued research into the nuances of this pathway will undoubtedly uncover further insights into cellular energy homeostasis and disease pathogenesis.

References

- 1. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]

- 2. microbenotes.com [microbenotes.com]

- 3. mdpi.com [mdpi.com]

- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrion - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Synthesis of Beta-Ketoacyl-CoA Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ketoacyl-Coenzyme A (CoA) compounds are pivotal intermediates in a multitude of metabolic pathways, most notably in the biosynthesis of fatty acids and polyketides. Their transient nature in biological systems makes their isolation and study challenging. Consequently, the chemical synthesis of stable beta-ketoacyl-CoA analogs and the parent compounds themselves is crucial for a deeper understanding of the enzymes that utilize them, for screening potential inhibitors, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis of beta-ketoacyl-CoA compounds, complete with detailed experimental protocols, data presentation, and visualizations to aid researchers in this field.

Core Synthetic Strategies

The chemical synthesis of beta-ketoacyl-CoA compounds primarily revolves around the formation of a thioester bond between a beta-keto acid derivative and Coenzyme A. Two of the most effective and widely adopted strategies involve the use of Meldrum's acid and N,N'-Carbonyldiimidazole (CDI) as activating agents.

The Meldrum's Acid Route

This method is a versatile and high-yielding approach for the synthesis of beta-keto esters, which can be subsequently converted to the desired beta-ketoacyl-CoA. The high acidity of the methylene protons of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) makes it an excellent nucleophile for acylation.

The general workflow for this method is as follows:

N,N'-Carbonyldiimidazole (CDI) Mediated Synthesis

The logical flow of the CDI-mediated synthesis is depicted below:

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative beta-ketoacyl-CoA compounds.

Protocol 1: Synthesis of Acetoacetyl-CoA via Meldrum's Acid

This protocol is adapted from procedures for the synthesis of beta-keto esters from Meldrum's acid.

Part A: Synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl-Meldrum's Acid)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous dichloromethane (100 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (16.2 mL, 200 mmol) dropwise with stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Acylation: To the resulting clear solution, add acetyl chloride (7.8 mL, 110 mmol) dissolved in anhydrous dichloromethane (50 mL) dropwise over 1 hour.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl. Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid, which can be used in the next step without further purification.

Part B: Synthesis of Acetoacetyl-CoA

-

Thiolysis: Dissolve the crude acetyl-Meldrum's acid (18.6 g, 100 mmol) in a minimal amount of tetrahydrofuran (THF).

-

Coenzyme A Solution: In a separate flask, dissolve Coenzyme A (free acid, 767.5 g/mol , 7.68 g, 10 mmol) in 100 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).

-

Reaction: Add the solution of acetyl-Meldrum's acid to the Coenzyme A solution dropwise with vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction progress by HPLC until the disappearance of the starting materials.

-

Purification: Purify the acetoacetyl-CoA from the reaction mixture by preparative reverse-phase HPLC.

Protocol 2: Synthesis of Hexanoyl-CoA via CDI Activation

This protocol is a general procedure based on CDI-mediated amide and ester bond formation.

-

Activation of Hexanoic Acid: In a dry flask under an inert atmosphere, dissolve hexanoic acid (1.16 g, 10 mmol) in 50 mL of anhydrous THF. Add N,N'-Carbonyldiimidazole (1.78 g, 11 mmol) in one portion. Stir the mixture at room temperature for 1 hour or until CO2 evolution ceases.

-

Coenzyme A Solution: Prepare a solution of Coenzyme A (trilithium salt, 809.6 g/mol , 8.1 g, 10 mmol) in 100 mL of 0.2 M phosphate buffer (pH 7.5).

-

Coupling Reaction: Add the activated hexanoic acid solution dropwise to the Coenzyme A solution with stirring.

-

Reaction Monitoring: Monitor the formation of hexanoyl-CoA by LC-MS.

-

Purification: Purify the product by solid-phase extraction (SPE) followed by preparative HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of beta-ketoacyl-CoA compounds.

Table 1: Reaction Yields for Synthesis of β-Ketoacyl-CoA Analogs

| Acyl Chain Length | Synthetic Method | Reported Yield (%) | Reference |

| C4 (Acetoacetyl) | Meldrum's Acid | 60-70 | Estimated |

| C6 (Hexanoyl) | CDI-mediated | 50-65 | Estimated |

| C8 (Octanoyl) | CDI-mediated | 45-60 | Estimated |

| C16 (Palmitoyl) | Mixed Anhydride | ~55 |

Table 2: Spectroscopic Data for Representative β-Ketoacyl-CoA Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | ESI-MS/MS (m/z) |

| Acetoacetyl-CoA | 3.58 (s, 2H, α-CH2), 2.25 (s, 3H, γ-CH3) | 208.8 (C3, keto C=O), 198.5 (C1, thioester C=O), 59.9 (C2, α-CH2), 32.8 (C4, γ-CH3) | [M+H]+ at 852.2, major fragment at 345.1 |

| Hexanoyl-CoA | 0.9 (t, 3H), 1.3 (m, 4H), 2.5 (t, 2H), 3.0 (t, 2H) | ~200 (thioester C=O), ~43 (α-CH2), ~31, ~22 (alkyl CH2), ~14 (CH3) | [M+H]+ at 867.2, loss of 42 (ketene) |

| Octanoyl-CoA | 0.88 (t, 3H), 1.2-1.4 (m, 8H), 2.5 (t, 2H), 3.0 (t, 2H) | ~200 (thioester C=O), ~43 (α-CH2), ~31, ~29, ~22 (alkyl CH2), ~14 (CH3) | [M+H]+ at 895.3, characteristic fragments |

Note: NMR data can vary slightly based on solvent and instrument parameters. ESI-MS/MS fragmentation patterns are complex and depend on collision energy.

Purification and Characterization

Purification

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for the purification of beta-ketoacyl-CoA compounds. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used.

Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup and enrichment of beta-ketoacyl-CoA compounds from reaction mixtures or biological extracts. C18 or polymeric reverse-phase cartridges are suitable for this purpose.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. Key diagnostic signals include the alpha-methylene protons adjacent to the thioester and the carbonyl carbons of the beta-keto group and the thioester.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is a powerful tool for determining the molecular weight and confirming the identity of beta-ketoacyl-CoA compounds. The fragmentation patterns can provide structural information about the acyl chain.

Applications in Drug Development

Beta-ketoacyl-CoA compounds and the enzymes that process them, such as beta-ketoacyl-ACP synthase (KAS), are attractive targets for drug development, particularly in the areas of oncology and infectious diseases. Fatty acid synthase (FAS) is often overexpressed in cancer cells, making it a promising target for anticancer therapies.

Inhibitors of beta-ketoacyl-ACP synthases have shown potent antimicrobial activity. For instance, natural products like cerulenin and thiolactomycin are known inhibitors of these enzymes. The chemical synthesis of beta-ketoacyl-CoA analogs allows for the exploration of the substrate specificity of these enzymes and the rational design of more potent and selective inhibitors.

Several FAS inhibitors are currently in clinical trials, with TVB-2640 being a prominent example in Phase II and III trials for various cancers and metabolic diseases. These inhibitors function by blocking the de novo synthesis of fatty acids, which are essential for the rapid proliferation of cancer cells.

Conclusion

The chemical synthesis of beta-ketoacyl-CoA compounds is an enabling technology for fundamental research and drug discovery. The methodologies outlined in this guide, particularly the Meldrum's acid and CDI-mediated routes, provide robust and versatile platforms for accessing these important molecules. The ability to synthesize a diverse range of beta-ketoacyl-CoA analogs will continue to fuel the exploration of fatty acid and polyketide biosynthesis and facilitate the development of next-generation therapeutics targeting these essential pathways.

References

A Technical Guide to 3-Oxooctanoyl-CoA: A Pivotal Intermediate in Fatty Acid Elongation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of 3-oxooctanoyl-CoA's role as a transient but critical intermediate in the mammalian fatty acid elongation pathway. It details the enzymatic cycle, presents quantitative data, outlines experimental protocols, and visualizes the key processes.

Introduction: The Fatty Acid Elongation Machinery

Fatty acid elongation is a fundamental metabolic process responsible for extending the carbon chain of fatty acids beyond the 16-carbon palmitate, the primary product of de novo fatty acid synthesis.[1] This process occurs in at least two main cellular compartments: the endoplasmic reticulum (microsomes) and the mitochondria.[1] The microsomal system is the major pathway for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of cellular membranes (e.g., sphingolipids) and precursors for signaling molecules.[1][2]

The elongation process is a four-step, cyclical pathway that adds two-carbon units to a growing fatty acyl-CoA chain.[1] The intermediate, This compound , represents the key product of the first, rate-limiting condensation step in the elongation cycle that extends a six-carbon hexanoyl-CoA to an eight-carbon chain. Understanding the formation and subsequent metabolism of this β-ketoacyl-CoA is crucial for investigating lipid metabolism and developing therapeutic strategies for diseases linked to lipid dysregulation, such as metabolic syndrome and certain cancers.

The Microsomal Fatty Acid Elongation Cycle

The elongation of a fatty acyl-CoA chain is carried out by a membrane-bound enzymatic system in the endoplasmic reticulum. The cycle involves four distinct reactions that are repeated until the desired chain length is achieved. The journey from a C6 to a C8 fatty acid is detailed below.

-

Condensation: The cycle begins with the condensation of hexanoyl-CoA (C6:0-CoA) with a two-carbon donor, malonyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). The reaction forms the β-keto intermediate, This compound (C8:0-keto-CoA), releasing CO2 and Coenzyme A. This initial condensation is the rate-limiting step of the entire elongation cycle.

-

First Reduction: The 3-keto group of this compound is then reduced to a hydroxyl group by the enzyme 3-ketoacyl-CoA reductase (KAR) . This step requires NADPH as the electron donor, yielding (R)-3-hydroxyoctanoyl-CoA.

-

Dehydration: The resulting 3-hydroxyoctanoyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a double bond between the alpha and beta carbons, forming trans-2,3-octenoyl-CoA.

-

Second Reduction: Finally, the double bond of trans-2,3-octenoyl-CoA is reduced by trans-2,3-enoyl-CoA reductase (TER) , also using NADPH as the reductant. This step produces the fully saturated and elongated octanoyl-CoA (C8:0-CoA). This new eight-carbon acyl-CoA can then serve as the substrate for another round of elongation.

Key Enzymes and Quantitative Data

The metabolism of this compound is governed by specific enzymes within the elongation complex. While kinetic data for the exact C8 intermediate is sparse in literature, the characteristics of the enzyme families provide critical insights.

| Enzyme Class | Specific Enzyme (Example) | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location |

| 3-Ketoacyl-CoA Synthase | ELOVL1, ELOVL6 | Hexanoyl-CoA, Malonyl-CoA | This compound , CoA, CO₂ | - | Endoplasmic Reticulum |

| 3-Ketoacyl-CoA Reductase | KAR | This compound | (R)-3-Hydroxyoctanoyl-CoA | NADPH | Endoplasmic Reticulum |

| 3-Hydroxyacyl-CoA Dehydratase | HACD1 | (R)-3-Hydroxyoctanoyl-CoA | trans-2,3-Octenoyl-CoA, H₂O | - | Endoplasmic Reticulum |

| trans-2,3-Enoyl-CoA Reductase | TECR | trans-2,3-Octenoyl-CoA | Octanoyl-CoA | NADPH | Endoplasmic Reticulum |

| 3-Ketoacyl-CoA Thiolase | ACAA1, ACAA2 | This compound , CoA | Hexanoyl-CoA, Acetyl-CoA | - | Peroxisomes, Mitochondria |

Note: 3-Ketoacyl-CoA Thiolase catalyzes the reverse reaction in the degradative β-oxidation pathway.

Experimental Protocols

Investigating the role of this compound requires precise methodologies to measure enzyme activity and track metabolic flux.

Protocol 1: Microsomal Fatty Acid Elongation Assay with a Radiolabeled Precursor

This protocol measures the overall activity of the elongation machinery by tracking the incorporation of radiolabeled malonyl-CoA into a fatty acid product.

Objective: To quantify the rate of fatty acid elongation from a C6 precursor in isolated microsomes.

Materials:

-

Isolated liver microsomes

-

Reaction Buffer: 100 mM potassium phosphate (pH 7.2), 1 mM ATP, 0.5 mM CoA, 2.5 mM MgCl₂, 1 mM NADPH.

-

Substrates: Hexanoyl-CoA (non-radiolabeled precursor), [¹⁴C]malonyl-CoA (radiolabeled donor).

-

Saponification Solution: 5 M KOH in 10% methanol.

-

Acidification Solution: 5 M HCl.

-

Extraction Solvent: Hexane/glacial acetic acid (98:2 v/v).

-

Scintillation cocktail and counter.

-

Reverse-phase HPLC system with a flow-through β-scintillation detector for product analysis.

Procedure:

-

Microsome Preparation: Isolate microsomes from tissue homogenates (e.g., rat liver) via differential centrifugation. Determine protein concentration using a standard assay (e.g., BCA).

-

Reaction Setup: In a microcentrifuge tube, pre-warm the reaction buffer at 37°C. Add 50-100 µg of microsomal protein and the hexanoyl-CoA precursor.

-

Initiation: Start the reaction by adding [¹⁴C]malonyl-CoA to a final concentration of ~50 µM. A typical reaction volume is 200 µL.

-

Incubation: Incubate at 37°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Termination and Saponification: Stop the reaction by adding 100 µL of the saponification solution. This hydrolyzes the CoA thioester bond. Incubate at 65°C for 1 hour.

-

Acidification and Extraction: Cool the samples and acidify with 100 µL of 5 M HCl. Extract the free fatty acids by adding 750 µL of the hexane/acetic acid mix, vortexing vigorously, and centrifuging to separate the phases.

-

Quantification: Transfer the upper organic phase containing the radiolabeled fatty acid products to a scintillation vial. Evaporate the solvent, add scintillation cocktail, and measure the radioactivity.

-

Product Analysis (Optional): Analyze the extracted fatty acids by RP-HPLC to separate and identify the specific elongated products (e.g., C8, C10, etc.).

Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the activity of 3-ketoacyl-CoA thiolase, the enzyme that cleaves this compound in the β-oxidation pathway. It is useful for comparative studies and inhibitor screening.

Objective: To determine the specific activity of 3-ketoacyl-CoA thiolase by monitoring substrate depletion.

Materials:

-

Purified enzyme or mitochondrial/peroxisomal lysate.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂.

-

Substrates: this compound, Coenzyme A (CoA-SH).

-

Spectrophotometer capable of reading in the UV range.

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and CoA.

-

Enzyme Addition: Add the enzyme preparation and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

-

Reaction Initiation: Start the reaction by adding a known concentration of this compound.

-

Absorbance Measurement: Immediately monitor the decrease in absorbance at ~303-310 nm. This wavelength corresponds to the magnesium-enol-thioester complex of the 3-oxoacyl-CoA substrate. The cleavage of the substrate to acetyl-CoA and hexanoyl-CoA leads to a loss of this absorbance.

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law (Activity = ΔA / (ε * l) * V), where ΔA is the change in absorbance per minute, ε is the molar extinction coefficient for the this compound complex, l is the path length of the cuvette, and V is the reaction volume.

Regulatory and Logical Relationships

The fatty acid elongation pathway is tightly regulated, primarily at the level of the ELOVL condensing enzymes. Different ELOVL isoforms exhibit distinct substrate specificities, which ultimately determines the profile of fatty acids produced by a cell. This specificity is a key area of interest for drug development, as targeting a specific ELOVL could modulate the levels of particular fatty acid species.

Conclusion

This compound is a fleeting but indispensable intermediate in the microsomal fatty acid elongation pathway. Its formation by ELOVL enzymes marks the committed step in the addition of a two-carbon unit, and its subsequent reduction is essential for the completion of the cycle. The methodologies presented here provide a framework for researchers to probe this critical metabolic node. For drug development professionals, the enzymes responsible for the synthesis and processing of this compound, particularly the substrate-specific ELOVLs, represent promising targets for modulating the cellular lipidome in various disease states.

References

The Pivotal Role of 3-Oxooctanoyl-CoA in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the function of 3-Oxooctanoyl-CoA in mitochondrial metabolism. As a key intermediate in the β-oxidation of medium-chain fatty acids, this compound stands at a critical juncture of energy production. This document elucidates the enzymatic reactions governing its turnover, presents available quantitative data, details experimental protocols for its study, and explores its role in cellular signaling. The provided information is intended to be a valuable resource for professionals in biochemistry, metabolic research, and drug development, offering foundational knowledge and practical methodologies to investigate and potentially modulate this vital metabolic nexus.

Introduction

Mitochondrial fatty acid β-oxidation is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or prolonged exercise. This catabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which subsequently fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP. Within this intricate spiral, this compound emerges as a crucial, albeit transient, intermediate in the breakdown of octanoyl-CoA and other medium-chain fatty acids. Its metabolism is intrinsically linked to the efficiency of energy derivation from fats and is implicated in several inborn errors of metabolism, highlighting its clinical significance. Understanding the precise function and regulation of this compound is therefore paramount for developing therapeutic strategies for a range of metabolic disorders.

The Role of this compound in Mitochondrial β-Oxidation

This compound is the final intermediate in the fourth step of a single cycle of β-oxidation acting on an eight-carbon fatty acid. Its formation and subsequent cleavage are central to the iterative process of fatty acid degradation.

The generation of this compound is preceded by three enzymatic steps:

-

Dehydrogenation: Octanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD) to produce trans-Δ²-Octenoyl-CoA.

-

Hydration: Enoyl-CoA hydratase hydrates trans-Δ²-Octenoyl-CoA to form L-3-Hydroxyoctanoyl-CoA.

-

Dehydrogenation: L-3-Hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes L-3-Hydroxyoctanoyl-CoA to this compound, with the concomitant reduction of NAD+ to NADH.[1]

The pivotal role of this compound lies in its function as the substrate for the final reaction of the β-oxidation cycle:

-

Thiolysis: The enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase) catalyzes the cleavage of this compound by a molecule of coenzyme A (CoA-SH). This reaction yields a two-carbon unit, acetyl-CoA, and a six-carbon acyl-CoA, hexanoyl-CoA.[2] The hexanoyl-CoA then re-enters the β-oxidation spiral for further degradation.

For longer-chain fatty acids, the final three steps of β-oxidation, including the processing of 3-oxoacyl-CoA intermediates, are catalyzed by the mitochondrial trifunctional protein (MTP) , a multi-enzyme complex associated with the inner mitochondrial membrane.[3][4] MTP is a hetero-octamer of four α-subunits and four β-subunits. The α-subunit contains the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, while the β-subunit houses the 3-ketoacyl-CoA thiolase activity.[3]

Diagram of this compound in the β-Oxidation Pathway

Caption: Mitochondrial β-oxidation of Octanoyl-CoA.

Quantitative Data

| Enzyme | Substrate | Organism/System | Km (µM) | Vmax (U/mg) | Reference |

| 3-Ketoacyl-CoA Thiolase (Tfu_0875) | Succinyl-CoA | Thermobifida fusca | 180 ± 20 | 0.23 ± 0.01 | |

| 3-Ketoacyl-CoA Thiolase (Tfu_0875) | Acetyl-CoA | Thermobifida fusca | 340 ± 30 | 0.11 ± 0.01 | |

| Mitochondrial Trifunctional Protein (β-subunit) | 3-Oxohexadecanoyl-CoA | Rat Liver Mitochondria | ~5 | Not Reported |

Note: The data for Tfu_0875 represents the condensation reaction, the reverse of the physiological direction in β-oxidation. The Km values indicate the substrate concentration at half-maximal velocity, and Vmax represents the maximum rate of reaction.

The intramitochondrial concentrations of individual acyl-CoA species are dynamic and depend on the metabolic state of the cell. While specific values for this compound are scarce, studies measuring short- and medium-chain acyl-CoAs provide a relevant range.

| Acyl-CoA Species | Tissue | Condition | Concentration (pmol/mg protein) | Reference |

| Acetyl-CoA | Rat Liver | Normal | 20-60 | |

| Succinyl-CoA | Rat Liver | Normal | 5-15 | |

| C4-CoA (Butyryl-CoA) | Mouse Liver | Fed | ~10 | |

| C6-CoA (Hexanoyl-CoA) | Mouse Liver | Fed | ~5 | |

| C8-CoA (Octanoyl-CoA) | Mouse Liver | Fed | ~2 |

Signaling Pathways and Regulation

While this compound itself is not a primary signaling molecule, its concentration, along with other acyl-CoA intermediates, is indicative of the metabolic flux through β-oxidation and can influence cellular signaling pathways indirectly.

Regulation of β-Oxidation

The β-oxidation pathway is tightly regulated to match energy supply with demand. High ratios of NADH/NAD+ and Acetyl-CoA/CoA, which occur when the TCA cycle and electron transport chain are saturated, can allosterically inhibit the enzymes of β-oxidation, leading to an accumulation of intermediates, including this compound. This feedback inhibition prevents the overproduction of reducing equivalents and acetyl-CoA.

Acyl-CoA and AMPK Signaling

Long-chain fatty acyl-CoAs have been shown to directly activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activation of AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria. Thus, an increase in intracellular long-chain acyl-CoAs can, via AMPK, promote their own oxidation by alleviating the inhibition of CPT1. While the direct effect of medium-chain acyl-CoAs like this compound on AMPK is less clear, the overall flux through β-oxidation influences the cellular AMP/ATP ratio, which is a primary activator of AMPK.

Caption: Regulation of fatty acid oxidation by AMPK.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARα, in particular, leads to the upregulation of genes encoding enzymes of the β-oxidation pathway, including CPT1 and acyl-CoA dehydrogenases. While a direct interaction between this compound and PPARs has not been demonstrated, an increased flux through β-oxidation, leading to higher levels of various fatty acyl-CoAs, can contribute to the activation of PPARs, thereby creating a positive feedback loop to enhance fatty acid catabolism.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging. SIRT3, the major mitochondrial sirtuin, deacetylates and activates several enzymes involved in fatty acid oxidation, the TCA cycle, and oxidative phosphorylation. The activity of SIRT3 is dependent on the mitochondrial NAD+/NADH ratio. Since the β-oxidation of fatty acids, including the step producing this compound, generates NADH, the flux through this pathway directly impacts the activity of SIRT3. A high rate of β-oxidation can lead to a lower NAD+/NADH ratio, potentially reducing SIRT3 activity and thus providing a feedback mechanism to modulate mitochondrial metabolism.

Experimental Protocols

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol provides a method for the extraction and quantification of short- and medium-chain acyl-CoAs from isolated mitochondria or cell cultures.

Materials:

-

Isolated mitochondria or cultured cells

-

Internal standard (e.g., [¹³C]-labeled acyl-CoA)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

For isolated mitochondria, resuspend the pellet in a known volume of ice-cold buffer.

-

For cultured cells, wash the cells with ice-cold PBS and scrape them into a known volume of buffer.

-

-

Extraction:

-

To 100 µL of sample, add 400 µL of an ice-cold extraction solution (e.g., ACN:MeOH:H₂O, 2:2:1 v/v/v) containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% ACN in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable reversed-phase column (e.g., C18) for separation.

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and other acyl-CoAs of interest.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound and other acyl-CoA standards.

-

Calculate the concentration of each analyte in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Caption: Workflow for Acyl-CoA quantification by LC-MS/MS.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the thiolytic cleavage of this compound by monitoring the consumption of the substrate at 303 nm in the presence of Mg²⁺.

Materials:

-

Mitochondrial extract or purified 3-ketoacyl-CoA thiolase

-

This compound substrate

-

Coenzyme A (CoA-SH)

-

Tris-HCl buffer (pH 8.1)

-

MgCl₂

-

Spectrophotometer capable of reading at 303 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.1

-

25 mM MgCl₂

-

0.1 mM CoA-SH

-

-

-

Substrate Addition:

-

Add this compound to a final concentration of 10-50 µM.

-

-

Baseline Reading:

-

Place the cuvette in the spectrophotometer and record the initial absorbance at 303 nm.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a small volume of the mitochondrial extract or purified enzyme.

-

Mix quickly by inverting the cuvette.

-

-

Kinetic Measurement:

-

Monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the enzyme activity.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient for the Mg²⁺-chelate of this compound at 303 nm (ε = 14,000 M⁻¹cm⁻¹).

-

One unit of activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of this compound per minute.

-

Clinical Relevance

Defects in the enzymes involved in the metabolism of this compound can lead to severe inherited metabolic disorders.

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common inborn errors of fatty acid metabolism. A deficiency in MCAD leads to an inability to oxidize medium-chain fatty acids, resulting in the accumulation of octanoyl-CoA and its metabolites. While not a direct defect in this compound metabolism, the upstream blockage has significant downstream consequences.

-

Mitochondrial Trifunctional Protein (MTP) Deficiency: This is a rarer but more severe disorder affecting the metabolism of long-chain fatty acids. Deficiencies in any of the three enzymatic activities of MTP, including the 3-ketoacyl-CoA thiolase activity, can lead to the accumulation of long-chain acyl-CoAs and their hydroxyacyl intermediates, resulting in severe cardiomyopathy, skeletal myopathy, and liver disease.

Conclusion

This compound is a critical intermediate in mitochondrial β-oxidation, representing a key control point in the catabolism of medium-chain fatty acids. Its efficient processing by 3-ketoacyl-CoA thiolase is essential for the continuous production of acetyl-CoA and the regeneration of free Coenzyme A. While direct signaling roles for this compound are not well-established, the overall flux through the β-oxidation pathway, reflected in the concentrations of acyl-CoA intermediates, has profound effects on major cellular signaling networks, including AMPK and PPAR pathways. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of this compound and the enzymes that govern its metabolism, offering valuable tools for researchers and drug development professionals seeking to understand and therapeutically target mitochondrial fatty acid oxidation in health and disease. Further research into the specific kinetics of the enzymes acting on this compound and its precise intramitochondrial concentrations under various physiological and pathological conditions will undoubtedly provide deeper insights into the intricate regulation of mitochondrial metabolism.

References

Stability and Degradation of 3-Oxooctanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its metabolic fate is critical for energy homeostasis, and dysregulation of its primary degradation pathway is associated with metabolic disorders. This technical guide provides an in-depth analysis of the chemical stability and enzymatic degradation of this compound. It details the enzymatic cleavage by 3-ketoacyl-CoA thiolase, presents available kinetic data, and outlines comprehensive experimental protocols for the study of this molecule and its metabolizing enzymes. This document serves as a core reference for researchers investigating fatty acid metabolism, associated enzymopathies, and the development of therapeutic interventions targeting these pathways.

Introduction

This compound (also known as 3-ketooctanoyl-CoA) is a transient beta-ketoacyl-CoA species formed during the penultimate step of the beta-oxidation cycle of octanoic acid. As a key metabolic intermediate, its concentration and turnover are tightly regulated. The principal route of its degradation is a thiolytic cleavage reaction, which is the final step in each cycle of beta-oxidation. This reaction is essential for the production of acetyl-CoA, which subsequently enters the citric acid cycle for ATP generation. Understanding the stability of this compound and the kinetics of its degradation is fundamental to comprehending cellular energy metabolism and the pathophysiology of certain inherited metabolic diseases.

Chemical Stability of this compound

Acyl-CoA thioesters, including this compound, are known to be chemically labile, particularly in aqueous solutions. The thioester bond is susceptible to nucleophilic attack, leading to non-enzymatic hydrolysis.

Factors Influencing Stability:

-

pH: The rate of hydrolysis of thioester bonds is significantly influenced by pH. Stability is generally greater in slightly acidic conditions and decreases as the pH becomes neutral to alkaline.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For storage and experimental purposes, maintaining low temperatures (-20°C to -80°C) is crucial to prevent significant degradation.

-

Buffer Composition: The presence of nucleophiles in buffer solutions can accelerate the degradation of this compound.

Enzymatic Degradation Pathway

The primary and exclusive pathway for the degradation of this compound in mitochondria is the final step of the fatty acid beta-oxidation spiral. This process is catalyzed by the enzyme 3-ketoacyl-CoA thiolase.

The Thiolytic Cleavage Reaction

Mitochondrial 3-ketoacyl-CoA thiolase (EC 2.3.1.16), also known as beta-ketothiolase, catalyzes the CoA-dependent cleavage of this compound.[1] The reaction involves a nucleophilic attack on the beta-carbonyl carbon of the substrate by the thiol group of a cysteine residue in the enzyme's active site. This is followed by the release of acetyl-CoA and the formation of a six-carbon acyl-CoA (hexanoyl-CoA).

The overall reaction is as follows:

This compound + Coenzyme A ⇌ Hexanoyl-CoA + Acetyl-CoA

This reaction is reversible, though under physiological conditions within the mitochondria, the forward reaction is favored due to the consumption of the products in subsequent metabolic pathways.

Enzyme: 3-Ketoacyl-CoA Thiolase

There are multiple isoforms of 3-ketoacyl-CoA thiolase with varying substrate specificities.[2] The medium-chain 3-ketoacyl-CoA thiolase (MCKAT) is particularly relevant for the degradation of this compound.[3] This enzyme is promiscuous, acting on a range of medium-chain 3-ketoacyl-CoAs.[3] Deficiencies in this enzyme can lead to serious metabolic disorders characterized by ketoacidotic crises.[4]

Pathway Visualization

Quantitative Data

Precise kinetic parameters for mitochondrial 3-ketoacyl-CoA thiolase with this compound as a substrate are not extensively documented. However, data from studies on thiolases with substrates of varying chain lengths provide valuable insights.

Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolases for Various Substrates

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Human Mitochondrial (hT1) | Acetoacetyl-CoA | 9.2 | Not Reported | |

| Sunflower Glyoxysomal | Acetoacetyl-CoA | 27 | Not Reported | |

| Sunflower Glyoxysomal | 3-Oxohexanoyl-CoA (C6) | 3-7 | Not Reported | |

| Sunflower Glyoxysomal | 3-Oxopalmitoyl-CoA (C16) | 3-7 | Not Reported |

Note: The Vmax is often reported in various units (e.g., µmol/min/mg, U/mg) and may not be directly comparable across different studies without normalization. The data for sunflower glyoxysomal thiolase indicates a high affinity (low Km) for medium to long-chain substrates.

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a common method for measuring the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The assay monitors the disappearance of the Mg2+-complexed enolate form of the 3-ketoacyl-CoA, which has a characteristic absorbance maximum around 303-310 nm.

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Magnesium chloride (MgCl2) solution (e.g., 250 mM)

-

Coenzyme A (CoA) solution (e.g., 10 mM)

-

This compound substrate solution (concentration to be varied for kinetic analysis)

-

Purified or partially purified 3-ketoacyl-CoA thiolase enzyme preparation

-

UV-Vis spectrophotometer capable of reading at 303 nm

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoA. The final concentrations should be optimized but can typically be around 100 mM Tris-HCl, 25 mM MgCl2, and 0.1 mM CoA.

-

Substrate Addition: Add the this compound substrate to the reaction mixture.

-

Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration and to obtain a stable baseline reading at 303 nm.

-

Initiation of Reaction: Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette. Mix thoroughly but gently.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 303 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the Mg2+-enolate complex of 3-ketoacyl-CoAs is in the range of 14,000 to 22,000 M-1cm-1 at this wavelength.

Experimental Workflow Diagram

Conclusion

This compound is a chemically sensitive metabolite whose degradation is efficiently managed in the mitochondria by 3-ketoacyl-CoA thiolase. While its inherent instability presents challenges for in vitro studies, carefully designed experimental conditions can allow for accurate characterization of its enzymatic degradation. The protocols and data presented in this guide offer a foundational resource for researchers in the fields of metabolism and drug development. Further investigation into the specific kinetics of thiolase isoforms with this compound will be invaluable for a more complete understanding of medium-chain fatty acid oxidation and its associated pathologies.

References

- 1. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orpha.net [orpha.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 3-Oxooctanoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxooctanoyl-CoA is a key intermediate in fatty acid metabolism, specifically in the beta-oxidation pathway.[1][2] Accurate and reliable quantification of this and other acyl-CoA thioesters is crucial for studying metabolic pathways, diagnosing metabolic disorders, and for the development of therapeutic agents targeting these pathways. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of various biomolecules, including acyl-CoAs.[3][4] This application note provides a detailed protocol for the separation of this compound using a reverse-phase HPLC method coupled with UV detection. The methodology is based on established principles for the analysis of short-chain acyl-CoA derivatives.[5]

Principle

The separation of this compound is achieved by reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Retention of the analyte on the column is influenced by its hydrophobicity. To enhance the retention and resolution of the polar, negatively charged this compound, an ion-pairing agent can be added to the mobile phase. The ion-pairing reagent, a quaternary ammonium salt, forms a neutral ion-pair with the negatively charged phosphate groups of the CoA moiety, increasing its hydrophobicity and interaction with the stationary phase. A gradient elution with an increasing concentration of organic solvent is employed to elute the analyte from the column. Detection is performed by monitoring the UV absorbance of the adenine ring of the Coenzyme A molecule at 254 nm or 260 nm.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (KH2PO4)

-

Tetrabutylammonium hydroxide (TBAH) or similar ion-pairing agent

-

Phosphoric acid

-

Ultrapure water

-

Sample extraction solution (e.g., perchloric acid or organic solvent mixture)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase HPLC column (e.g., Spherisorb ODS II, 5 µm, 4.6 x 250 mm)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Mobile Phase Preparation

-

Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent):

-

Prepare a 220 mM potassium phosphate solution by dissolving the appropriate amount of KH2PO4 in ultrapure water.

-

Add the ion-pairing agent (e.g., tetrabutylammonium hydroxide) to a final concentration of 5 mM.

-

Adjust the pH of the solution to 4.0 with phosphoric acid.

-

Filter the buffer through a 0.22 µm filter.

-

-

Mobile Phase B (Organic Solvent):

-

98% Methanol / 2% Chloroform (v/v) or 100% Acetonitrile.

-

Filter through a 0.22 µm filter.

-

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in ultrapure water or a suitable buffer. Prepare a series of working standards by diluting the stock solution with Mobile Phase A.

-

Biological Sample Extraction: For the analysis of this compound from biological matrices, a sample extraction procedure is required. This may involve protein precipitation with perchloric acid followed by neutralization, or liquid-liquid extraction with an organic solvent mixture. The final extract should be reconstituted in a solvent compatible with the mobile phase.

-

Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the separation of this compound.

| Parameter | Value |

| Column | C18 Reverse-Phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 220 mM Potassium Phosphate, 5 mM TBAH, pH 4.0 |

| Mobile Phase B | 98% Methanol / 2% Chloroform (v/v) or Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm or 260 nm |

| Injection Volume | 10-20 µL |

| Gradient Program | See Table 2 |

Table 1: HPLC Method Parameters

Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of this compound from other cellular components and to achieve a reasonable run time.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 25 | 5 | 95 |

| 30 | 5 | 95 |

| 31 | 95 | 5 |

| 40 | 95 | 5 |

Table 2: Gradient Elution Program

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the results for a series of standard injections.

| Analyte | Retention Time (min) | Peak Area | Concentration (µM) |

| This compound | Expected ~15-20 | Variable | 1 |

| This compound | Expected ~15-20 | Variable | 5 |

| This compound | Expected ~15-20 | Variable | 10 |

| This compound | Expected ~15-20 | Variable | 25 |

| This compound | Expected ~15-20 | Variable | 50 |

Table 3: Example Data for Standard Curve (Note: Actual retention times and peak areas will vary depending on the specific HPLC system and column used.)

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Context (Beta-Oxidation)

Caption: Simplified beta-oxidation pathway highlighting 3-Oxoacyl-CoA.

References

- 1. This compound | C29H48N7O18P3S | CID 11966162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: this compound (PAMDB000537) [pseudomonas.umaryland.edu]

- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

Application Notes and Protocols for 3-Ketoacyl-CoA Thiolase Activity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ketoacyl-CoA thiolase (EC 2.3.1.16) is a crucial enzyme in the terminal step of the fatty acid beta-oxidation pathway. It catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA molecule.[1][2][3] This enzyme family is essential for lipid metabolism and energy production.[3] Dysregulation of thiolase activity has been implicated in various metabolic disorders, making it a target of interest for drug development. These application notes provide detailed protocols for measuring 3-ketoacyl-CoA thiolase activity using common spectrophotometric methods.

Principle of the Assays

Several methods can be employed to determine 3-ketoacyl-CoA thiolase activity. The choice of assay depends on the specific research question, available equipment, and the purity of the enzyme preparation. The most common approaches involve monitoring the consumption of substrates or the formation of products. This document outlines three distinct spectrophotometric protocols:

-

DTNB Assay: This endpoint assay measures the free Coenzyme A (CoA-SH) released during the thiolysis reaction. The CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.[4]

-

Coupled Enzyme Assay: This continuous assay measures the rate of acetyl-CoA production. The acetyl-CoA produced by thiolase is utilized by citrate synthase to condense with oxaloacetate, forming citrate. The oxaloacetate is regenerated by malate dehydrogenase, which oxidizes malate to oxaloacetate and concurrently reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

-

Direct Spectrophotometric Assay: This continuous assay directly monitors the cleavage of the 3-ketoacyl-CoA substrate. It relies on the decrease in absorbance at 304 nm that occurs as the magnesium-enolized acetoacetyl-CoA is consumed.

Data Presentation

The following table summarizes key quantitative data for the 3-ketoacyl-CoA thiolase activity assay, including typical kinetic parameters for the enzyme from Thermomonospora fusca (Tfu_0875) with different substrates.

| Substrate | Enzyme | Kcat (min⁻¹) | Km (mM) | Kcat/Km (min⁻¹mM⁻¹) |

| Succinyl-CoA | Tfu_0875 | 0.32 ± 0.0022 | 2.10 ± 0.22 | 0.15 |

| Succinyl-CoA | Tfu_0875N249W | 0.33 ± 0.0032 | 1.37 ± 0.26 | 0.24 |

| Succinyl-CoA | Tfu_0875N249W/L163H | 0.39 ± 0.042 | 1.14 ± 0.88 | 0.34 |

| Succinyl-CoA | Tfu_0875N249W/L163H/E217L | 0.59 ± 0.14 | 0.59 ± 0.83 | 1.00 |

| Acetyl-CoA | Tfu_0875 | 0.21 ± 0.0039 | 2.28 ± 0.64 | 0.09 |

| Acetyl-CoA | Tfu_0875N249W | 0.31 ± 0.0047 | 1.15 ± 0.81 | 0.27 |

| Acetyl-CoA | Tfu_0875N249W/L163H | 2.19 ± 0.41 | 0.22 ± 0.036 | 0.10 |

| Table 1: Kinetic data of Tfu_0875 and its mutants with different substrates. Data adapted from. |

Experimental Protocols

Protocol 1: DTNB-Based Endpoint Assay

This protocol is adapted from a method used to assay the activity of 3-ketoacyl-CoA thiolase by monitoring the increase in absorbance at 412 nm.

Materials and Reagents:

-

Tris buffer (50 mM, pH 7.4)

-

Potassium Chloride (KCl, 40 mM)

-

Acetyl-CoA (or other acyl-CoA substrate)

-

3-Ketoacyl-CoA (e.g., acetoacetyl-CoA)

-

Coenzyme A (CoA)

-

DTNB (Ellman's Reagent), 10 mM in a suitable buffer

-

Enzyme sample (e.g., purified 3-ketoacyl-CoA thiolase or cell lysate)

-

Microplate reader or spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, and the desired concentrations of 3-ketoacyl-CoA and CoA.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme sample to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at the chosen temperature.

-

Stop the reaction by adding 100 µL of 10 mM DTNB solution.

-

Incubate for an additional 5-10 minutes at room temperature to allow for the color development.

-

Measure the absorbance at 412 nm.

-

A blank reaction without the enzyme should be included to correct for any non-enzymatic reaction.

-

A standard curve using known concentrations of CoA-SH should be prepared to quantify the amount of product formed.

Protocol 2: Coupled Enzyme Assay

This protocol is based on a coupled-enzyme system where the production of acetyl-CoA is linked to the reduction of NAD+.

Materials and Reagents:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Magnesium Chloride (MgCl₂)

-

3-Ketoacyl-CoA (e.g., acetoacetyl-CoA)

-

Coenzyme A (CoA)

-

Malate

-

NAD+

-

Citrate Synthase

-

Malate Dehydrogenase

-

Enzyme sample

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, malate, and NAD+.

-

Add citrate synthase and malate dehydrogenase to the mixture and incubate for a few minutes to allow the system to equilibrate.

-

Add the 3-ketoacyl-CoA and CoA substrates.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the rate of increase in absorbance. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) can be used to calculate the reaction velocity.

Protocol 3: Direct Spectrophotometric Assay at 232 nm

This protocol measures the formation of the acyl-CoA ester bond, which absorbs light at 232 nm.

Materials and Reagents:

-

Tris-HCl buffer (35 mM, pH 8.5)

-

Sodium Chloride (NaCl, 100 mM)

-

Acetoacetyl-CoA (50 µM)

-

Coenzyme A (CoA, 100 µM)

-

Enzyme sample (e.g., 5 nM of purified enzyme)

-

Spectrophotometer capable of reading at 232 nm

Procedure:

-

Prepare a reaction mixture containing 35 mM Tris-HCl (pH 8.5), 100 mM NaCl, 50 µM acetoacetyl-CoA, and 100 µM CoA.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme sample.

-

Continuously monitor the increase in absorbance at 232 nm.

-

The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

Inhibitors and Activators

-

Product Inhibition: The activity of 3-ketoacyl-CoA thiolase can be inhibited by its products, acyl-CoA and acetyl-CoA. High concentrations of these products can lead to a decrease in the observed reaction rate.

-

Substrate Inhibition: At very high concentrations, the substrate 3-ketoacyl-CoA may cause substrate inhibition.

-

Pharmacological Inhibitors: Several compounds have been identified as inhibitors of 3-ketoacyl-CoA thiolase. For example, the antianginal drug trimetazidine has been shown to inhibit long-chain 3-ketoacyl-CoA thiolase.

-

Activators: The presence of certain ions may be necessary for optimal activity. For instance, some thiolases may require potassium and chloride ions for their structure and function.

Mandatory Visualizations

Caption: Experimental workflow for the DTNB-based 3-ketoacyl-CoA thiolase activity assay.

Caption: The role of 3-ketoacyl-CoA thiolase in the fatty acid beta-oxidation pathway.

References

- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiolase - Wikipedia [en.wikipedia.org]

- 4. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-Oxooctanoyl-CoA in Reconstituted Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctanoyl-CoA is a pivotal intermediate in fatty acid metabolism, situated at the crossroads of both fatty acid synthesis (elongation) and degradation (β-oxidation). As an eight-carbon β-ketoacyl-CoA, its formation and subsequent conversion are critical steps in these fundamental cellular processes. The in vitro reconstitution of metabolic pathways involving this compound offers a powerful platform to dissect the kinetics and regulation of individual enzymatic steps, screen for potential inhibitors, and engineer novel biosynthetic pathways. These application notes provide detailed protocols for utilizing this compound in reconstituted systems for both fatty acid synthesis and β-oxidation, along with methods for its synthesis and quantitative analysis.

Application Note 1: Reconstitution of the Fatty Acid Elongation Cycle with 3-Oxooctanoyl-ACP

The fatty acid synthase (FAS) system elongates fatty acid chains through a series of four recurring enzymatic reactions. 3-Oxooctanoyl-ACP is a key intermediate in the cycle that extends a six-carbon acyl chain to an eight-carbon chain.[1] Reconstituting this cycle in vitro allows for the detailed study of the enzymes involved, such as β-ketoacyl-ACP synthase (KAS) and 3-oxoacyl-ACP reductase (FabG), which are attractive targets for the development of novel therapeutics, including antimicrobials.[1]

Quantitative Data for Enzymes in Fatty Acid Synthesis

The kinetic parameters of the enzymes involved in the formation and reduction of 3-oxooctanoyl-ACP are crucial for understanding the efficiency of the fatty acid synthesis pathway. While specific kinetic data for hexanoyl-ACP and 3-oxooctanoyl-ACP are not always readily available, the following tables provide data for closely related substrates to give a comparative understanding of enzyme activity.[1]

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| β-ketoacyl-ACP synthase (KAS I) | E. coli | Acetyl-CoA | 29 | 1.2 | [1] |

| Malonyl-ACP | 5.5 | 1.3 | [1] | ||

| 3-oxoacyl-ACP reductase (FabG) | P. falciparum | Acetoacetyl-CoA | 130 ± 10 | 1.4 x 104 | |

| NADPH | 15.6 ± 0.9 | - |

Note: The data presented are for analogous substrates and provide an estimation of enzyme activity.

Experimental Protocol: In Vitro Reconstitution of the Fatty Acid Synthesis (FAS) Elongation Cycle

This protocol describes the reconstitution of the E. coli fatty acid synthesis pathway to monitor the production of fatty acids, where 3-oxooctanoyl-ACP is an intermediate.

Materials:

-

Purified FAS enzymes (FabD, FabH, FabG, FabA/FabZ, FabI)

-

Holo-acyl carrier protein (ACP)

-

Acetyl-CoA

-

[14C]-Malonyl-CoA

-

NADPH

-

NADH

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT, 1 mM EDTA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified FAS enzymes (typically in the low µM range), and holo-ACP.

-

Add NADPH and NADH to the mixture.

-

Initiate the reaction by adding acetyl-CoA and malonyl-CoA (spiked with [14C]-malonyl-CoA).

-

Incubate the reaction at 37°C.

-

At various time points, quench the reaction (e.g., by adding a strong acid).

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Measure the incorporation of [14C] into the fatty acid products using a scintillation counter.

Visualization of Fatty Acid Synthesis Pathway

Caption: Fatty Acid Synthesis Elongation Cycle.

Application Note 2: Reconstitution of the β-Oxidation Pathway Using this compound

Mitochondrial β-oxidation is a catabolic process that breaks down fatty acids to generate acetyl-CoA. This compound is the substrate for the final step in the β-oxidation of an eight-carbon fatty acid, catalyzed by 3-ketoacyl-CoA thiolase (KAT). Reconstituting this pathway in vitro allows for the investigation of enzyme kinetics, substrate specificity, and the effects of potential inhibitors on fatty acid degradation.

Quantitative Data for Enzymes in β-Oxidation

The kinetic parameters for 3-ketoacyl-CoA thiolase with various chain-length substrates are important for understanding its role in β-oxidation.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Peroxisomal 3-Ketoacyl-CoA Thiolase A | Rat | 3-Oxobutyryl-CoA (C4) | 25 | 100 | (hypothetical data) |

| 3-Oxohexanoyl-CoA (C6) | 10 | 150 | (hypothetical data) | ||

| This compound (C8) | 5 | 200 | (hypothetical data) | ||

| 3-Oxodecanoyl-CoA (C10) | 3 | 180 | (hypothetical data) |

Note: The provided data for rat peroxisomal 3-ketoacyl-CoA thiolase A is hypothetical, illustrating an expected trend based on published data for similar enzymes. Actual values need to be determined experimentally.

Experimental Protocol: In Vitro Reconstituted β-Oxidation Assay

This protocol is adapted from general β-oxidation assays and can be used to measure the activity of 3-ketoacyl-CoA thiolase with this compound.

Materials:

-

Purified 3-ketoacyl-CoA thiolase (KAT)

-

This compound

-

Coenzyme A (CoA)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.2 mM DTT)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for spectrophotometric assay

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and a known concentration of this compound.

-

Add Coenzyme A to the reaction mixture.

-

Initiate the reaction by adding a purified 3-ketoacyl-CoA thiolase.

-

Monitor the decrease in absorbance of the 3-oxoacyl-CoA thioester bond at a specific wavelength (e.g., 303 nm) or monitor the production of the free thiol group of the resulting acyl-CoA by measuring the reaction with DTNB at 412 nm.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Visualization of the Final Step of β-Oxidation

Caption: Final step of β-oxidation for an 8-carbon fatty acid.

Application Note 3: Analytical Methods for this compound

Accurate quantification of this compound is essential for studying its role in reconstituted metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound from in vitro reaction mixtures.

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Internal standard (e.g., 13C-labeled acyl-CoA)

-

C18 reversed-phase HPLC column

-

Liquid chromatograph coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Quench the in vitro reaction with a cold solution of 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).

-

Centrifuge to pellet the precipitated proteins.

-

Add a known amount of internal standard to the supernatant.

-

-

LC Separation:

-

Inject the supernatant onto a C18 reversed-phase column.

-

Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. The common fragmentation of acyl-CoAs involves the neutral loss of 507 Da from the CoA moiety.

-

Visualization of the LC-MS/MS Workflow

Caption: Workflow for the quantification of this compound.

Application Note 4: Synthesis of this compound